2-Amino-5-bromo-3-fluorobenzoic acid chemical properties
2-Amino-5-bromo-3-fluorobenzoic acid chemical properties
An In-depth Technical Guide to 2-Amino-5-bromo-3-fluorobenzoic Acid: Properties, Synthesis, and Applications
Introduction
2-Amino-5-bromo-3-fluorobenzoic acid is a halogenated anthranilic acid derivative that serves as a crucial and versatile building block in modern organic synthesis. Its trifunctional nature—possessing an amine, a carboxylic acid, and two distinct halogen atoms on an aromatic ring—provides multiple reaction sites for constructing complex molecular architectures. This unique substitution pattern makes it a valuable intermediate, particularly in the fields of medicinal chemistry and materials science. Researchers leverage this compound for the synthesis of novel pharmaceutical agents, including potential anti-cancer and antibacterial therapeutics, as its structure is often incorporated into biologically active scaffolds.[1][2][3] This guide provides a comprehensive overview of its chemical properties, validated synthesis protocols, reactivity, and safety considerations for professionals in research and drug development.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of a compound are foundational to its application in synthesis. The properties of 2-Amino-5-bromo-3-fluorobenzoic acid are summarized below.
Physical and Chemical Data
A compilation of the key physicochemical data for 2-Amino-5-bromo-3-fluorobenzoic acid is presented in Table 1. This data is essential for determining appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value | Source(s) |
| CAS Number | 874784-14-2; 259269-84-6 | [4][5] |
| Molecular Formula | C₇H₅BrFNO₂ | [6] |
| Molecular Weight | 234.02 g/mol | [7] |
| Appearance | Off-white to yellow or beige solid/powder | [1][4][8] |
| Melting Point | 202-205 °C | [8] |
| Boiling Point | 344.0 ± 42.0 °C (Predicted) | [8] |
| Density | 1.877 ± 0.06 g/cm³ (Predicted) | [8] |
| pKa | 4.21 ± 0.10 (Predicted) | [8] |
| Solubility | Soluble in some organic solvents like ethanol and dichloromethane; almost insoluble in water.[1] Soluble in methanol and dimethyl sulfoxide.[9] | [1][9] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of 2-Amino-5-bromo-3-fluorobenzoic acid.
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¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton. A reported spectrum shows signals at δ (ppm) 6.76 (broad single peak, 2H, -NH₂), 7.55 (doublet, J = 3.0 Hz, JH-F = 9.4 Hz, 1H), 7.71 (doublet, J = 3.0 Hz, JH-F = 7.8 Hz, 1H), and 12.72 (broad single peak, 1H, -COOH).[8] The broadness of the amine and carboxylic acid peaks is due to hydrogen bonding and exchange phenomena. The splitting patterns of the aromatic protons are influenced by coupling to each other and to the adjacent fluorine atom.
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IR Spectroscopy: The infrared spectrum reveals the presence of key functional groups. For the closely related compound 2-amino-5-bromobenzoic acid, characteristic absorption bands are observed at 3497 and 3383 cm⁻¹ (N-H stretching of the primary amine), 1675 cm⁻¹ (C=O stretching of the carboxylic acid), and several peaks between 1616 and 1548 cm⁻¹ (aromatic C=C stretching).[9][10] Similar characteristic peaks are expected for the title compound.
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Mass Spectrometry: Mass spectral analysis is used to confirm the molecular weight and elemental composition. For a product from a related synthesis, a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis with electrospray ionization (ESI) showed a peak at m/z = 234 [M+H]⁺, corresponding to the protonated molecule.[7] The presence of bromine would result in a characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Synthesis Protocols and Mechanistic Insights
The most common and efficient synthesis of 2-Amino-5-bromo-3-fluorobenzoic acid involves the electrophilic bromination of a fluorinated anthranilic acid precursor. The choice of starting material dictates the position of the incoming bromine atom. Below are two field-proven protocols.
Protocol 1: Bromination of 2-Amino-3-fluorobenzoic Acid
This protocol introduces a bromine atom at the 5-position, which is para to the activating amino group and meta to the deactivating carboxylic acid and fluorine groups.
Caption: Key functional groups and their corresponding synthetic transformations.
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Carboxylic Acid Group: This group can readily undergo esterification or be converted into an amide via coupling reactions with amines, providing a key handle for extending the molecular structure.
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Amino Group: The nucleophilic amine can be acylated, alkylated, or undergo diazotization followed by Sandmeyer-type reactions to introduce a wide variety of other functional groups.
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Aromatic C-Br Bond: The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. [3]This allows for the formation of new carbon-carbon or carbon-nitrogen bonds, enabling the synthesis of complex biaryl structures or arylamines.
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Applications in Drug Discovery: Halogenated benzoic acids are important precursors for a range of therapeutic agents. [11]Studies have shown that derivatives of similar compounds may possess anti-cancer and antibacterial activities, highlighting their potential in drug research and development. [1]The specific substitution pattern of 2-Amino-5-bromo-3-fluorobenzoic acid makes it an attractive starting material for synthesizing inhibitors of enzymes like protein tyrosine kinases or hepatitis C virus NS5b RNA polymerase. [9][12]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 2-Amino-5-bromo-3-fluorobenzoic acid is essential to ensure personnel safety.
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Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [6][13][14]* Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves, safety glasses or a face shield, and a lab coat. [13][15]Use only in a well-ventilated area or under a chemical fume hood to avoid inhaling dust. [13][14]* First-Aid Measures:
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Skin Contact: Wash the affected area immediately with plenty of soap and water. If irritation persists, seek medical attention. [13][15] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice. [13][15] * Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor. [13][15] * Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention if symptoms occur. [13]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [15][16]Keep in a dark place under an inert atmosphere at room temperature. [8][9]* Incompatible Materials: Keep away from strong oxidizing agents and strong bases. [17]
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Conclusion
2-Amino-5-bromo-3-fluorobenzoic acid is a high-value chemical intermediate with a well-defined property profile. Its synthesis is achievable through robust and scalable electrophilic bromination protocols, the choice of which depends on the desired isomer and available starting materials. The molecule's trifunctional nature provides a rich platform for diverse chemical modifications, making it a cornerstone for synthetic chemists aiming to construct complex and biologically active molecules. Adherence to established safety protocols is paramount when handling this compound to mitigate its irritant properties. This guide provides the foundational knowledge required for its effective and safe use in a research and development setting.
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IJTSRD. (2019). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. International Journal of Trend in Scientific Research and Development. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-bromo-3-fluorobenzoic acid. Retrieved from [Link]
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